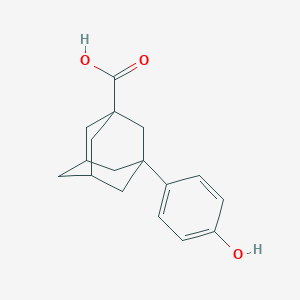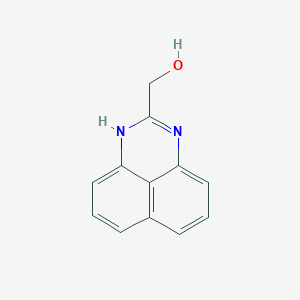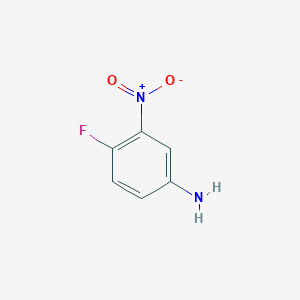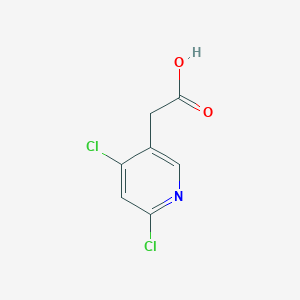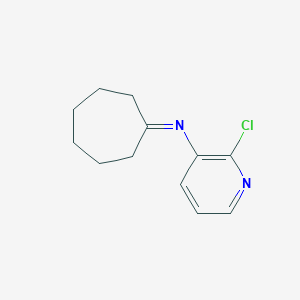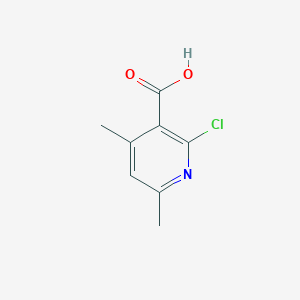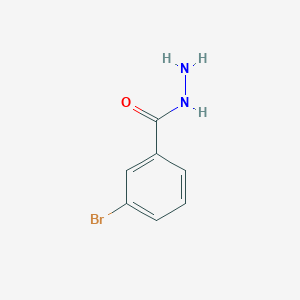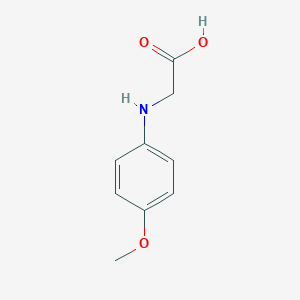
6-fluoro-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . This compound is a derivative of indazole, a heterocyclic compound that is drawing more and more attention in medicinal chemistry .
Synthesis Analysis
Indazole derivatives, including this compound, can be synthesized through various methods. One common method is the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Other strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The compound has a fluorine atom at the 6th position and a carbaldehyde group at the 3rd position of the indazole ring .Chemical Reactions Analysis
The aldehyde group in this compound makes it a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions .Applications De Recherche Scientifique
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including compounds like 6-fluoro-1H-indazole-3-carbaldehyde, have been extensively studied for their wide range of biological activities, leading to a significant interest in developing novel indazole-based therapeutic agents. These derivatives have shown promising anticancer and anti-inflammatory activities. They have also been applied in disorders involving protein kinases and neurodegeneration, highlighting their pharmacological importance. The mechanism of action for these compounds paves the way for new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles
Indazoles, including the specific derivative this compound, are critical for drug discovery due to their diverse medicinal applications. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This versatility underscores the importance of indazoles and their derivatives in the synthesis of new drugs and therapeutic agents, making them a focal point in both natural product chemistry and synthetic chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).
Fluorinated Liquid Crystals and Their Applications
The introduction of fluorine atoms into liquid crystals, such as derivatives from this compound, results in materials with remarkable properties. The fluorine substituent influences melting point, mesophase morphology, and transition temperatures, affecting physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. These fluorinated liquid crystals find applications in displays and other technologies, highlighting the versatile impact of fluorination on material properties and their potential industrial applications (Hird, 2007).
Mécanisme D'action
Target of Action
6-Fluoro-1H-indazole-3-carbaldehyde, like other indazole derivatives, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
Mode of Action
Indazole derivatives generally interact with their targets through strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction can lead to changes in the target protein’s function, potentially altering cellular processes.
Biochemical Pathways
Indazole derivatives are known to play a role in various biochemical pathways due to their wide range of medicinal applications . They can affect pathways related to hypertension, cancer, depression, inflammation, and bacterial infections .
Result of Action
Given its structural similarity to other indazole derivatives, it may have similar effects, such as inhibiting certain kinases or other proteins, leading to changes in cellular function .
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNVJZCWCJWPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622088 |
Source


|
| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518987-33-2 |
Source


|
| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

